5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is an interesting compound primarily known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolidine core, which is a five-membered ring containing three nitrogen atoms, and it is substituted with both a 3-chloroanilino group and a 4-fluorophenyl group. The presence of these substituents introduces diversity in chemical behavior and potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in various scientific research fields:
Chemistry: Its unique structure can be used as a building block in synthetic chemistry to develop novel materials and compounds.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: Investigations into its pharmacological properties may reveal applications in treating diseases, acting as inhibitors or activators of specific biological pathways.
Industry: Its stability and reactivity can be leveraged in manufacturing processes, including the development of coatings, adhesives, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can be achieved through a multi-step process. One of the common methods involves the reaction between a triazolidine-4-carboxylic acid derivative and suitable aromatic amines. The process generally requires the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize side products, employing continuous flow techniques, and using robust purification methods like crystallization or chromatography. Automation and advanced control systems could be incorporated to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.
Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.
Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide with similar compounds highlights its uniqueness:
Similar Compounds: 5-anilino triazolidine-4-carboxamide derivatives, 5-(3-chloroanilino)-N-ethyltriazolidine-4-carboxamide, N-(4-fluorophenyl)ethyl triazolidine derivatives.
Uniqueness: The combination of the 3-chloroanilino and 4-fluorophenyl groups on the triazolidine scaffold provides a unique pharmacophore, potentially leading to distinct biological activity and specificity compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKKCWFMPFVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.